molecular formula C17H21NO5S B10895169 6-{[3-(Ethoxycarbonyl)-4,5-dimethylthiophen-2-yl]carbamoyl}cyclohex-3-ene-1-carboxylic acid

6-{[3-(Ethoxycarbonyl)-4,5-dimethylthiophen-2-yl]carbamoyl}cyclohex-3-ene-1-carboxylic acid

Cat. No.: B10895169
M. Wt: 351.4 g/mol
InChI Key: DGZXNXCAKMCXGV-UHFFFAOYSA-N
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Description

6-({[3-(ETHOXYCARBONYL)-4,5-DIMETHYL-2-THIENYL]AMINO}CARBONYL)-3-CYCLOHEXENE-1-CARBOXYLIC ACID is a complex organic compound with a unique structure that includes a cyclohexene ring, a thienyl group, and multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-({[3-(ETHOXYCARBONYL)-4,5-DIMETHYL-2-THIENYL]AMINO}CARBONYL)-3-CYCLOHEXENE-1-CARBOXYLIC ACID typically involves multiple steps, starting with the preparation of the thienyl and cyclohexene intermediates. Common synthetic routes include:

    Formation of the Thienyl Intermediate: This step involves the reaction of ethyl chloroformate with 4,5-dimethyl-2-thiophenamine under basic conditions to form the ethoxycarbonyl thienyl intermediate.

    Cyclohexene Intermediate: The cyclohexene ring is prepared through a Diels-Alder reaction involving a suitable diene and dienophile.

    Coupling Reaction: The final step involves coupling the thienyl and cyclohexene intermediates using a coupling reagent such as dicyclohexylcarbodiimide (DCC) to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to increase yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

6-({[3-(ETHOXYCARBONYL)-4,5-DIMETHYL-2-THIENYL]AMINO}CARBONYL)-3-CYCLOHEXENE-1-CARBOXYLIC ACID can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethoxycarbonyl and amino groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

6-({[3-(ETHOXYCARBONYL)-4,5-DIMETHYL-2-THIENYL]AMINO}CARBONYL)-3-CYCLOHEXENE-1-CARBOXYLIC ACID has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity, including enzyme inhibition and interaction with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of 6-({[3-(ETHOXYCARBONYL)-4,5-DIMETHYL-2-THIENYL]AMINO}CARBONYL)-3-CYCLOHEXENE-1-CARBOXYLIC ACID involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. These interactions can modulate various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-({[3-(ETHOXYCARBONYL)-4,5-DIMETHYL-2-THIENYL]AMINO}CARBONYL)BICYCLO[2.2.1]HEPT-5-ENE-2-CARBOXYLIC ACID
  • 4-FORMYLPHENYLBORONIC ACID
  • 3-FORMYLPHENYLBORONIC ACID

Uniqueness

6-({[3-(ETHOXYCARBONYL)-4,5-DIMETHYL-2-THIENYL]AMINO}CARBONYL)-3-CYCLOHEXENE-1-CARBOXYLIC ACID is unique due to its specific combination of functional groups and structural features, which confer distinct chemical reactivity and biological activity. Its cyclohexene ring and thienyl group provide a versatile framework for further chemical modifications and applications.

Properties

Molecular Formula

C17H21NO5S

Molecular Weight

351.4 g/mol

IUPAC Name

6-[(3-ethoxycarbonyl-4,5-dimethylthiophen-2-yl)carbamoyl]cyclohex-3-ene-1-carboxylic acid

InChI

InChI=1S/C17H21NO5S/c1-4-23-17(22)13-9(2)10(3)24-15(13)18-14(19)11-7-5-6-8-12(11)16(20)21/h5-6,11-12H,4,7-8H2,1-3H3,(H,18,19)(H,20,21)

InChI Key

DGZXNXCAKMCXGV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C)NC(=O)C2CC=CCC2C(=O)O

Origin of Product

United States

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